ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a fluorophenyl group, and a thiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Thiazinan Ring: The thiazinan ring is synthesized by reacting a suitable amine with a thioamide under specific conditions to form the desired ring structure.
Coupling Reactions: The benzodioxole and thiazinan intermediates are coupled using a series of condensation reactions, often involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
- Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate
- Methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Uniqueness
Ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to its combination of a benzodioxole moiety and a thiazinan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H24FN3O6S |
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Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 4-[[3-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H24FN3O6S/c1-2-36-27(35)18-4-8-20(9-5-18)30-26(34)24-14-25(33)32(15-17-3-12-22-23(13-17)38-16-37-22)28(39-24)31-21-10-6-19(29)7-11-21/h3-13,24H,2,14-16H2,1H3,(H,30,34) |
InChI Key |
WTFFHUKUNDHLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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